1-Benzyl-4-methylpiperazine hydrochloride
Overview
Description
Mechanism of Action
Mode of Action
MBZP works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . By enhancing their activity, the drug produces the desired effects of euphoria and stimulation .
Pharmacokinetics
MBZP is typically administered orally . The compound is metabolized in the liver and excreted through the kidneys
Result of Action
The primary result of MBZP’s action is a stimulant effect , although this effect is slightly weaker than that of benzylpiperazine (BZP) . It seems to have less of a tendency to cause negative side effects such as headaches and nausea .
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-methylpiperazine hydrochloride has been shown to have a mixed mechanism of action, acting on both serotonergic and dopaminergic receptor systems in a similar fashion to MDMA
Cellular Effects
It is known to have stimulant effects, which are slightly weaker than those of benzylpiperazine (BZP), and it seems to have less of a tendency to cause negative side effects such as headaches and nausea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MBZP hydrochloride involves the reaction of benzyl chloride with 1-methylpiperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of MBZP hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
MBZP hydrochloride undergoes various chemical reactions, including:
Oxidation: MBZP hydrochloride can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert MBZP hydrochloride to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of MBZP hydrochloride.
Reduction: Amine derivatives of MBZP hydrochloride.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
MBZP hydrochloride has several scientific research applications, including:
Biology: Studied for its effects on serotonergic and dopaminergic receptor systems, similar to MDMA.
Medicine: Investigated for potential therapeutic applications, although it is not approved for medical use.
Industry: Utilized in forensic and toxicological research to study the effects and detection of designer drugs.
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine (BZP): A stimulant with effects similar to MBZP hydrochloride but with a stronger stimulant effect and higher tendency to cause side effects.
Trifluoromethylphenylpiperazine (TFMPP): Another piperazine derivative with psychoactive effects.
Meta-chlorophenylpiperazine (mCPP): A psychoactive compound with effects on serotonin receptors.
Uniqueness of MBZP Hydrochloride
MBZP hydrochloride is unique in its balanced stimulant effects with fewer negative side effects compared to benzylpiperazine. Its mixed mechanism of action on both serotonergic and dopaminergic systems makes it a valuable compound for research purposes .
Properties
IUPAC Name |
1-benzyl-4-methylpiperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKWYRZISOURNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657710 | |
Record name | 1-Benzyl-4-methylpiperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374898-00-7 | |
Record name | 1-Methyl-4-(phenylmethyl)piperazine hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374898-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylbenzylpiperazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374898007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-4-methylpiperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperazine, 1-methyl-4-(phenylmethyl)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLBENZYLPIPERAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y97UL4D3ZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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